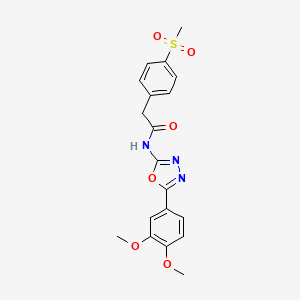

N-(5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(4-methylsulfonylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O6S/c1-26-15-9-6-13(11-16(15)27-2)18-21-22-19(28-18)20-17(23)10-12-4-7-14(8-5-12)29(3,24)25/h4-9,11H,10H2,1-3H3,(H,20,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFRHSHDKDSIADY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NN=C(O2)NC(=O)CC3=CC=C(C=C3)S(=O)(=O)C)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The compound has the following chemical characteristics:

- Chemical Formula : C15H19N3O4S

- Molecular Weight : 337.39406 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its oxadiazole moiety, which is known for its diverse pharmacological properties. The oxadiazole ring enhances the compound's ability to interact with various biological targets, including enzymes and receptors involved in cancer and inflammatory pathways.

Anticancer Activity

Research has demonstrated that compounds containing oxadiazole rings exhibit significant anticancer properties. For example, studies have shown that similar oxadiazole derivatives can induce apoptosis in cancer cell lines through the modulation of Bcl-2 family proteins and other apoptotic pathways . The presence of methoxy groups in the phenyl ring may enhance the lipophilicity and cellular uptake of the compound, thereby increasing its efficacy.

Structure-Activity Relationship (SAR)

The SAR analysis indicates that specific substitutions on the phenyl rings significantly influence the biological activity of oxadiazole derivatives. Key findings include:

- Electron-donating groups (like methoxy) at specific positions on the phenyl ring enhance anticancer activity.

- Sulfonamide groups are critical for increasing solubility and bioavailability.

A comparative analysis of related compounds shows that modifications at the 4-position of the phenyl ring can lead to variations in potency against different cancer cell lines.

Biological Activity Data Table

| Compound Name | IC50 (µM) | Biological Activity | References |

|---|---|---|---|

| Compound A | 1.61 | Antitumor | |

| Compound B | 1.98 | Apoptosis Induction | |

| Target Compound | TBD | TBD | TBD |

Case Studies

- In Vitro Studies : A study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM, suggesting potent anticancer properties.

- Molecular Dynamics Simulations : Computational studies using molecular dynamics simulations revealed that the compound interacts predominantly through hydrophobic contacts with target proteins, which is critical for its biological activity. These findings support the hypothesis that structural modifications can enhance binding affinity and specificity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be standardized for reproducibility?

- Methodology : The synthesis typically involves cyclocondensation of hydrazide intermediates with appropriate carbonyl derivatives. For example, hydrazides derived from 3,4-dimethoxyphenylacetic acid can react with 4-(methylsulfonyl)phenyl isocyanate in the presence of a coupling agent (e.g., EDCI/HOBt). Key steps include:

- Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane).

- Characterization using H/C NMR, IR, and HRMS to confirm regioselectivity of the oxadiazole ring formation .

Q. What in vitro assays are suitable for preliminary biological screening of this compound?

- Methodology : Prioritize enzyme inhibition assays (e.g., lipoxygenase, COX-2) due to structural similarity to known inhibitors. Protocols include:

- Enzyme Kinetics : Measure IC values using spectrophotometric detection of substrate conversion (e.g., linoleic acid oxidation for lipoxygenase).

- Dose-Response Curves : Test concentrations from 1 nM to 100 µM in triplicate to assess potency .

- Controls : Include positive controls (e.g., zileuton for lipoxygenase) and solvent-only blanks to validate assay conditions.

Q. How can analytical techniques differentiate this compound from structurally similar analogs?

- Methodology : Combine orthogonal methods:

- HPLC-PDA : Use a C18 column (acetonitrile/water + 0.1% TFA) to resolve retention time differences caused by the methylsulfonyl group.

- Mass Spectrometry : Compare fragmentation patterns (e.g., loss of SOCH vs. methoxy groups in MS/MS).

- X-ray Crystallography : Resolve crystal packing differences induced by the 3,4-dimethoxy substituents .

Advanced Research Questions

Q. How can computational methods predict the compound’s reactivity and regioselectivity during synthesis?

- Methodology :

- Density Functional Theory (DFT) : Calculate transition-state energies for oxadiazole ring formation to identify favored pathways (e.g., 5-membered vs. 6-membered cyclic intermediates).

- Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics (e.g., DMF vs. THF) to guide solvent selection .

- Validation : Compare computational predictions with experimental yields and byproduct profiles.

Q. How should researchers resolve contradictions in reported biological activity data (e.g., varying IC values across studies)?

- Methodology : Conduct meta-analysis with attention to:

- Assay Variability : Compare buffer pH, enzyme sources (recombinant vs. tissue-derived), and detection methods (fluorometric vs. colorimetric).

- Compound Stability : Test degradation under assay conditions (e.g., via LC-MS) to rule out false negatives .

- Statistical Tools : Apply ANOVA to identify significant variables contributing to discrepancies.

Q. What strategies can elucidate the role of the methylsulfonyl group in biological activity?

- Methodology :

- SAR Studies : Synthesize analogs with substituents (e.g., -SONH, -CN) and compare activity.

- Molecular Docking : Map interactions between the sulfonyl group and enzyme active sites (e.g., hydrogen bonding with Arg120 in COX-2).

- Free Energy Perturbation (FEP) : Quantify binding energy contributions of the -SOCH group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.